3,4,5-Trichlorocatechol

Vue d'ensemble

Description

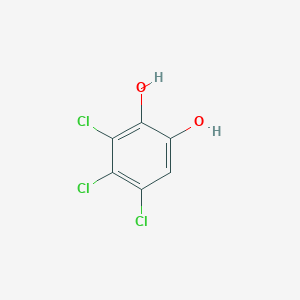

3,4,5-Trichlorocatechol is a chemical compound with the molecular formula C6H3Cl3O2 and a molecular weight of 213.45 g/mol . It is a derivative of catechol, specifically formed from pentachlorophenol . This compound is known for its ability to induce oxidative DNA lesions, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorocatechol can be synthesized through the chlorination of catechol. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 5 positions on the catechol ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where catechol is exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trichlorocatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form less chlorinated catechols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.

Major Products

Oxidation: Formation of trichloroquinones.

Reduction: Formation of dichlorocatechols.

Substitution: Formation of various substituted catechols depending on the nucleophile used.

Applications De Recherche Scientifique

Applications Overview

3,4,5-Trichlorocatechol is utilized in several scientific domains, including environmental science, analytical chemistry, biochemistry, molecular biology, and industrial chemistry. Below are the key applications:

Toxicity and Biodegradation Potential

A study evaluated the toxicity of 3,4,5-TCC on microbial communities. The compound was introduced to cultures of Streptomyces albus, revealing its inhibitory effects on catechol turnover. This competitive inhibition indicates that 3,4,5-TCC may disrupt microbial metabolism by affecting pathways that utilize catechols as substrates .

Environmental Analysis Reference Standard

In analytical chemistry, 3,4,5-TCC serves as a reference standard for calibrating instruments used in environmental testing. Its consistent application ensures the accuracy of results in detecting chlorinated compounds in various matrices .

Induction of Oxidative DNA Lesions

Research demonstrated that exposure to 3,4,5-TCC leads to oxidative lesions in DNA samples. This finding is crucial for understanding the potential mutagenic effects of chlorinated compounds on genetic material .

Potential Health Risks

This compound is classified as harmful if swallowed and can cause skin irritation. Its structural similarity to other chlorinated compounds raises concerns regarding its potential as an endocrine disruptor due to possible interactions with hormone receptors .

Mécanisme D'action

The primary mechanism of action of 3,4,5-Trichlorocatechol involves the induction of oxidative DNA lesions. It generates reactive oxygen species that cause damage to the DNA, leading to the formation of aldehydic DNA lesions. This process activates poly (ADP-ribose) polymerase-1, a key enzyme involved in DNA repair .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dichlorocatechol

- 4,5-Dichlorocatechol

- 3,5-Dichlorocatechol

Comparison

3,4,5-Trichlorocatechol is unique due to the presence of three chlorine atoms on the catechol ring, which significantly enhances its reactivity and ability to induce oxidative DNA lesions compared to its dichlorinated counterparts. The additional chlorine atom increases its lipophilicity and potential for bioaccumulation .

Activité Biologique

3,4,5-Trichlorocatechol (3,4,5-TCC) is an aromatic compound characterized by the presence of three chlorine atoms substituted at the 3, 4, and 5 positions of the catechol structure (1,2-dihydroxybenzene). Its molecular formula is C₆H₃Cl₃O₂, with a molecular weight of approximately 213.44 g/mol. This compound exhibits notable biological activity, particularly as a toxic agent and an environmental pollutant.

This compound is classified as harmful if swallowed and can cause skin irritation. Its toxicity profile indicates that it may act as an irritant to the skin, eyes, and respiratory system. Research has shown that chlorinated catechols can impact microbial metabolism, indicating potential ecological effects when released into the environment.

The specific mechanism of action for 3,4,5-TCC remains unclear; however, its structural similarity to other chlorophenols suggests it may act as a potential endocrine disruptor. Chlorophenols can mimic estrogen hormones by binding to estrogen receptors, potentially altering hormonal functions.

Microbial Interactions and Biodegradation

This compound has been studied extensively in the context of microbial degradation. For instance:

- Microbial Metabolism : Certain strains of bacteria have shown the ability to metabolize 3,4,5-TCC. A study demonstrated that Pseudomonas chlororaphis RW71 could mineralize chlorinated catechols including 3,4,5-TCC through a specific dioxygenase enzyme (TetC), which has a broadened substrate spectrum compared to other known dioxygenases .

- Competitive Inhibition : The presence of 3,4,5-TCC can inhibit the turnover of catechol in microbial systems when present alongside other chlorinated catechols. This competitive inhibition suggests that it could significantly affect the metabolic pathways of microorganisms that utilize catechols as substrates.

Environmental Impact

The environmental implications of 3,4,5-TCC are significant due to its persistence and toxicity:

- Ecotoxicological Studies : Research indicates that chlorinated catechols can accumulate in aquatic environments and affect microbial communities. For example, studies have shown that exposure to chlorinated compounds like 3,4,5-TCC can alter microbial community structures and functions in contaminated water bodies .

- Risk Assessments : Evaluations of the risks associated with 3,4,5-TCC have highlighted its potential for bioaccumulation in aquatic organisms. For instance, assessments related to pulp mill effluents have examined the concentrations of chlorinated compounds like 3,4,5-TCC in fish and their implications for human health .

Case Studies and Research Findings

Several studies have focused on the biological activity and environmental impact of 3,4,5-TCC:

- Bioremediation Efforts : Bioremediation strategies utilizing indigenous microbial communities have been explored to enhance the degradation of 3,4,5-TCC in contaminated sites. These strategies leverage the natural metabolic capabilities of microorganisms to transform or mineralize toxic compounds .

- Analytical Methods : As a reference material in environmental analysis and testing, 3,4,5-TCC is used to calibrate instruments or validate analytical methods for detecting chlorinated compounds in various matrices.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Toxicity | Harmful if swallowed; causes skin irritation |

| Microbial Degradation | Metabolized by Pseudomonas chlororaphis RW71 via dioxygenase TetC |

| Endocrine Disruption | Potential mimicry of estrogen hormones affecting hormonal functions |

| Environmental Persistence | Accumulates in aquatic environments; impacts microbial communities |

| Bioremediation Potential | Effective target for bioremediation strategies using indigenous microorganisms |

Propriétés

IUPAC Name |

3,4,5-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074060 | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25167-84-4, 56961-20-7 | |

| Record name | Pyrocatechol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?

A1: this compound is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.

Q2: How does the chemical structure of this compound influence its persistence in the environment?

A2: Research suggests that the bioavailability of this compound plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to this compound, are resistant to microbial degradation [].

Q3: What are the dechlorination products of this compound?

A4: The dechlorination pathway of this compound by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].

Q4: Is this compound toxic?

A5: this compound exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including this compound, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].

Q5: How does the presence of copper ions affect the toxicity of this compound?

A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of this compound. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of this compound and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].

Q6: What is the aqueous solubility of this compound?

A7: The aqueous solubility of this compound has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.

Q7: Can this compound be used as a tracer for studying pulp mill effluent dispersion?

A8: While this compound is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].

Q8: What analytical techniques are used to study this compound?

A9: Various analytical methods are employed to study this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.